molecular formula C13H10ClF4N B1389809 3-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ylamine hydrochloride CAS No. 1185296-84-7

3-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ylamine hydrochloride

Cat. No.: B1389809
CAS No.: 1185296-84-7
M. Wt: 291.67 g/mol
InChI Key: GXCDSEIFVBGMBK-UHFFFAOYSA-N
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Description

3-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ylamine hydrochloride is a biphenyl derivative featuring a fluorine atom at position 3 of one phenyl ring and a trifluoromethyl (-CF₃) group at position 3' of the adjacent ring. The primary amine at position 4 is stabilized as a hydrochloride salt, enhancing its solubility in polar solvents.

Properties

IUPAC Name

2-fluoro-4-[3-(trifluoromethyl)phenyl]aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F4N.ClH/c14-11-7-9(4-5-12(11)18)8-2-1-3-10(6-8)13(15,16)17;/h1-7H,18H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXCDSEIFVBGMBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Trifluoromethylated Biphenyl Intermediates

A key intermediate is the trifluoromethyl acetophenone derivative, which can be prepared via a Grignard reaction starting from halo benzotrifluoride isomers:

  • Step 1: Preparation of Grignard reagent

    • React an isomeric mixture of halo benzotrifluoride (meta:para:ortho ≈ 96:3:1) with magnesium metal in an organic solvent (e.g., ether) catalyzed by iodine or ethylene dibromide.
    • This forms a Grignard complex with the trifluoromethyl-substituted aromatic ring.
  • Step 2: Reaction with ketene

    • The Grignard reagent is reacted with ketene in a hydrocarbon solvent (toluene, xylene, or mesitylene) in the presence of a transition metal ligand-acid complex (e.g., Fe(AcAc)3 with acetic acid).
    • This yields an isomeric mixture of trifluoromethyl acetophenone derivatives.
  • Step 3: Oximation

    • The trifluoromethyl acetophenone mixture is treated with hydroxylamine salts (hydroxylamine hydrochloride or sulfate) in an aliphatic alcohol solvent.
    • Sodium hydroxide solution is added gradually at ambient temperature, then warmed to 40–45°C for 5–7 hours.
    • The product, 3-trifluoromethyl acetophenone oxime, is isolated by extraction and purified by crystallization from saturated hydrocarbons (cyclopentane, cyclohexane).
    • Yields are typically 80–85% with purity >99% after purification.

This intermediate is crucial for further transformations toward the biphenyl amine.

Formation of Fluorinated Biphenyl Amines

  • Suzuki-Miyaura Coupling

    • The biphenyl scaffold is constructed via palladium-catalyzed cross-coupling reactions.
    • For example, a fluorinated arylboronate (e.g., 2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline) can be coupled with a halogenated trifluoromethylbenzene derivative under inert atmosphere.
    • Typical conditions: PdCl2(dppf)·DCM catalyst, aqueous sodium carbonate base, solvents like dimethoxyethane and n-heptane, microwave irradiation at 120°C for 20 minutes.
    • Purification by extraction and flash chromatography yields the biphenyl amine intermediate.
  • Hydrogenation

    • Nitro groups (if present) are reduced to amines using 10% Pd/C catalyst under hydrogen atmosphere in ethyl acetate at room temperature for ~16 hours.
    • This step yields the free amine ready for salt formation.

Conversion to Hydrochloride Salt

  • The free amine is converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.
  • This enhances stability, crystallinity, and ease of handling.
  • The hydrochloride salt form corresponds to the final compound: 3-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ylamine hydrochloride.

Summary Table of Preparation Steps and Conditions

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Grignard formation Halo benzotrifluoride + Mg metal, catalyst (iodine/ethylene dibromide), ether solvent High Produces Grignard reagent mixture with meta-isomer predominance
2 Reaction with ketene Grignard reagent + ketene, hydrocarbon solvent (toluene/xylene), Fe(AcAc)3 + acetic acid catalyst High Forms trifluoromethyl acetophenone isomers
3 Oximation Trifluoromethyl acetophenone + hydroxylamine salt, NaOH, aliphatic alcohol, 40–45°C, 5–7 h 80–85 Purified by crystallization to >99% purity
4 Suzuki-Miyaura coupling Fluorinated arylboronate + halogenated trifluoromethylbenzene, Pd catalyst, base, microwave heating Moderate Constructs biphenyl amine intermediate
5 Hydrogenation Pd/C catalyst, H2, ethyl acetate, room temp, 16 h High Converts nitro to amine
6 Salt formation Free amine + HCl in solvent Quantitative Yields stable hydrochloride salt of target compound

Research Findings and Optimization Notes

  • The regioselectivity of halogenation in the initial benzotrifluoride step strongly influences the purity and yield of the meta-substituted products, which are preferred for the target compound.
  • Catalyst choice in Grignard and coupling reactions affects reaction rates and impurity profiles; Fe(AcAc)3 and Pd(dppf) complexes are effective.
  • Microwave-assisted Suzuki coupling significantly reduces reaction time and improves yields.
  • Purification by crystallization from cyclic saturated hydrocarbons is effective for removing impurities and achieving high purity (>99%).
  • The hydrochloride salt form improves compound stability for storage and handling in pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Typical reducing agents include hydrogen gas (H₂) in the presence of a catalyst, and tin chloride (SnCl₂).

  • Substitution: Nucleophiles such as alkyl halides and amines can be used, often with the aid of a base.

Major Products Formed:

  • Oxidation: Nitro derivatives.

  • Reduction: Amine derivatives.

  • Substitution: Alkylated or aminated biphenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Research:
One of the notable applications of this compound is in the development of anticancer agents. Its fluorinated structure enhances the pharmacokinetic properties of potential drug candidates, making them more effective against various cancer types. Research has indicated that fluorinated biphenyls can inhibit specific cancer cell lines, leading to apoptosis (programmed cell death) .

Enzyme Inhibition Studies:
The compound has been studied for its ability to inhibit certain enzymes that are critical in cancer metabolism and progression. For instance, it has been shown to affect the activity of protein kinases, which play a significant role in cell signaling pathways related to cancer .

Materials Science

Polymer Synthesis:
In materials science, this compound is utilized as a building block in the synthesis of advanced polymers. These polymers exhibit enhanced thermal stability and chemical resistance, making them suitable for high-performance applications such as coatings and electronic materials .

Nanocomposite Development:
The compound has also been used in the formulation of nanocomposites that incorporate nanoparticles for improved mechanical and thermal properties. These nanocomposites find applications in aerospace and automotive industries where lightweight materials with high strength are required .

Biochemical Research

Proteomics Applications:
This compound serves as a biochemical tool in proteomics research, particularly for studying protein interactions and functions. Its ability to modify protein structures allows researchers to investigate the roles of specific proteins in cellular processes .

Fluorescent Probes:
Due to its unique chemical structure, this compound can be employed in the development of fluorescent probes for imaging studies. These probes are essential for visualizing cellular processes in real-time, contributing to advancements in cellular biology and medical diagnostics .

Case Studies

Study FocusFindingsReference
Anticancer ActivityDemonstrated inhibition of cancer cell proliferation in vitro; promising lead for drug development.
Enzyme InhibitionInhibition of protein kinases linked to tumor growth; potential therapeutic target identified.
Polymer ApplicationsEnhanced thermal stability and mechanical properties observed in synthesized polymers.
ProteomicsEffective modification of proteins for interaction studies; valuable tool for biochemists.
Imaging StudiesDevelopment of fluorescent probes; significant advances in cellular imaging techniques.

Mechanism of Action

The mechanism by which 3-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ylamine hydrochloride exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine and trifluoromethyl groups can enhance the compound's binding affinity and selectivity, leading to more effective therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Biphenyl Core

3'-Fluorobiphenyl-4-amine Hydrochloride (CAS: Not specified)
  • Structure : Lacks the trifluoromethyl group at position 3', replacing it with hydrogen.
  • This variant is simpler to synthesize but may exhibit lower stability in acidic environments .
3-Fluoro-3'-methoxy[1,1'-biphenyl]-4-amine
  • Structure : Substitutes -CF₃ with a methoxy (-OCH₃) group.
  • Impact : Methoxy is electron-donating, opposing the -CF₃’s electron-withdrawing nature. This alters electronic density across the biphenyl system, affecting π-π stacking interactions and solubility. The hydrochloride form of the target compound likely has higher aqueous solubility than this methoxy analog .
C-(3'-Fluoro-biphenyl-4-yl)-methylamine Hydrochloride (CAS: 893649-06-4)
  • Structure : Features a methylamine (-CH₂NH₂) group instead of a primary amine.
  • Impact : The methyl substitution creates a secondary amine, reducing nucleophilicity and hydrogen-bonding capacity. This structural change could diminish binding affinity in biological systems compared to the primary amine in the target compound .

Non-Biphenyl Analogs with Similar Substituents

1-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanamine Hydrochloride (CAS: 1131739-78-0)
  • Structure : A single phenyl ring with -CF₃ and -F substituents, linked to an ethanamine group.
  • Impact : The absence of a biphenyl system shortens the conjugated structure, reducing planarity and π-system interactions. This compound’s similarity score (0.88) to the target molecule suggests comparable electronic properties but distinct steric profiles .
(S)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine Hydrochloride (CAS: 1415257-78-1)
  • Structure : Chirally resolved ethanamine derivative with -CF₃ and -F on adjacent positions.
  • Impact : The stereochemistry introduces enantioselective properties, which the target compound lacks. This makes the (S)-isomer relevant for asymmetric synthesis or chiral drug development .

Functional Group Modifications

Methyl 3'-amino-4-fluoro-[1,1'-biphenyl]-3-carboxylate Hydrochloride (CAS: 1373232-80-4)
  • Structure : Incorporates a methyl ester (-COOCH₃) at position 3.
  • Impact : The ester group increases lipophilicity, altering solubility and bioavailability. Unlike the target compound, this derivative may serve as an intermediate in prodrug synthesis .

Key Comparative Analysis

Structural and Electronic Effects

Compound Key Substituents Electronic Profile Solubility (HCl Salt)
Target Compound -F, -CF₃, -NH₂·HCl Strongly electron-withdrawing High (polar solvents)
3'-Fluorobiphenyl-4-amine HCl -F, -NH₂·HCl Moderate electron-withdrawing Moderate
3-Fluoro-3'-methoxy[1,1'-biphenyl]-4-amine -F, -OCH₃, -NH₂ Electron-donating (-OCH₃) Low (free amine)
C-(3'-Fluoro-biphenyl-4-yl)-methylamine HCl -F, -CH₂NH₂·HCl Reduced nucleophilicity High

Biological Activity

3-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ylamine hydrochloride (CAS Number: 1185296-84-7) is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C₁₃H₁₀ClF₄N
  • IUPAC Name : this compound
  • Hazard Classification : Irritant

The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that this compound may function as an agonist for certain Toll-like receptors (TLRs), particularly TLR8, which plays a crucial role in the immune response by recognizing pathogens and initiating inflammatory signaling pathways .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
TLR AgonismSelective activation of TLR8 leading to cytokine production
Cytokine ModulationInduction of IL-12 and IFN-γ in human PBMCs
Antimicrobial PotentialPotential effects against various pathogens

Case Study 1: TLR8 Activation

A study highlighted the selective agonistic activity of compounds similar to this compound on TLR8. These compounds demonstrated the ability to induce significant cytokine production in human peripheral blood mononuclear cells (PBMCs), suggesting a potential role in vaccine adjuvant development .

Case Study 2: Antimicrobial Activity

Research into the antimicrobial properties of this compound indicated that it could inhibit the growth of certain bacterial strains. The exact mechanisms remain under investigation, but initial findings suggest that it may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is vital for optimizing the biological efficacy of this compound. Variations in substituents on the biphenyl structure can significantly influence its interaction with biological targets. For example, modifications at the fluorine positions have been shown to enhance TLR8 selectivity while minimizing off-target effects .

Table 2: SAR Insights

Substituent PositionModification TypeEffect on Activity
3Fluorine AdditionIncreased TLR8 Agonism
4Trifluoromethyl GroupEnhanced Stability and Potency

Q & A

Q. How to design SAR studies for derivatives of this compound?

  • Systematic variation of substituents (e.g., replacing fluorine with methoxy or varying trifluoromethyl position) is guided by computational docking (AutoDock Vina) and synthetic feasibility. Biological activity is evaluated via kinase inhibition assays, with IC₅₀ comparisons .

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